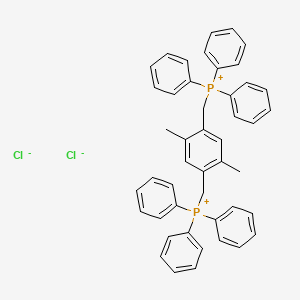

((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

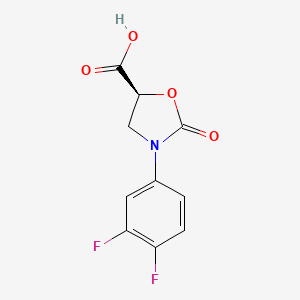

((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride is a complex organic compound known for its unique structure and versatile applications. This compound features a central phenylene ring substituted with dimethyl groups and linked to triphenylphosphonium moieties via methylene bridges. The chloride ions balance the positive charges on the phosphonium groups, making it a stable salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride typically involves a multi-step process:

Starting Materials: The synthesis begins with 2,5-dimethyl-1,4-dibromobenzene and triphenylphosphine.

Reaction Conditions: The dibromobenzene undergoes a nucleophilic substitution reaction with triphenylphosphine in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Formation of Intermediate: This reaction forms an intermediate bis(triphenylphosphonium) compound.

Quaternization: The intermediate is then treated with methyl chloride to quaternize the phosphonium groups, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the phosphonium groups back to phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Phosphine oxides.

Reduction: Triphenylphosphine derivatives.

Substitution: Compounds with different nucleophiles replacing the chloride ions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various phosphonium salts and ylides.

Biology

In biological research, this compound is explored for its potential as a mitochondrial targeting agent. The triphenylphosphonium moiety facilitates the delivery of bioactive molecules to mitochondria, aiding in the study of mitochondrial functions and disorders.

Medicine

In medicine, the compound is investigated for its role in drug delivery systems. Its ability to target specific cellular components makes it a candidate for delivering therapeutic agents to diseased cells, particularly in cancer treatment.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique structure imparts desirable properties to these materials, enhancing their performance.

Mecanismo De Acción

The mechanism by which ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride exerts its effects involves the interaction of its phosphonium groups with biological membranes. The positively charged phosphonium groups facilitate the compound’s uptake by cells, particularly mitochondria, due to the negative membrane potential. Once inside the mitochondria, the compound can deliver bioactive molecules or exert its own biological effects by interacting with mitochondrial proteins and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (2,5-Dibutoxy-1,4-phenylene)bis(methylene)bis(triphenylphosphonium) bromide

- (1,1′-Biphenyl)-4,4′-diylbis(methylene)bis(triphenylphosphonium) chloride

Uniqueness

((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride stands out due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with biological systems. The dimethyl groups provide steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Propiedades

Fórmula molecular |

C46H42Cl2P2 |

|---|---|

Peso molecular |

727.7 g/mol |

Nombre IUPAC |

[2,5-dimethyl-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dichloride |

InChI |

InChI=1S/C46H42P2.2ClH/c1-37-33-40(36-48(44-27-15-6-16-28-44,45-29-17-7-18-30-45)46-31-19-8-20-32-46)38(2)34-39(37)35-47(41-21-9-3-10-22-41,42-23-11-4-12-24-42)43-25-13-5-14-26-43;;/h3-34H,35-36H2,1-2H3;2*1H/q+2;;/p-2 |

Clave InChI |

QKHUTPPMEVASBC-UHFFFAOYSA-L |

SMILES canónico |

CC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)

![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)

![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)